(3,4-dihydroisoquinolin-2(1H)-yl)(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone
Description
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-11-9-18-17(24-11)22-12(2)15(19-20-22)16(23)21-8-7-13-5-3-4-6-14(13)10-21/h3-6,9H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBCRKOMYSEWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2C(=C(N=N2)C(=O)N3CCC4=CC=CC=C4C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Formation: The synthesis typically starts with the formation of the 3,4-dihydroisoquinoline ring through a Pictet-Spengler reaction, which involves condensing an arylamine with an aldehyde or ketone.
Triazole Addition: The 1,2,3-triazole ring is introduced via a Huisgen cycloaddition (often called "click chemistry"), where an alkyne reacts with an azide under copper-catalyzed conditions.
Thiazole Ring Incorporation: The thiazole moiety is incorporated through a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Industrial Production Methods:
Large-scale Synthesis: Industrial production mirrors the lab synthesis but scaled up with optimizations for yield, purity, and cost-effectiveness, often involving continuous flow chemistry to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation to form various oxidized derivatives, often using reagents like potassium
Biological Activity
The compound (3,4-dihydroisoquinolin-2(1H)-yl)(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone is a novel hybrid molecule that combines the isoquinoline and triazole moieties. This molecule has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of:
- Isoquinoline moiety : Known for various biological activities including antitumor effects.
- Triazole ring : Often associated with antifungal and anticancer properties.
- Thiazole substitution : Contributes to enhanced biological activity due to its electron-withdrawing nature.
The molecular formula is with a molecular weight of approximately 304.38 g/mol.
Antimicrobial Activity
Studies have indicated that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. The synthesized compound was tested against various bacterial strains, showing moderate to good activity against:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
The Minimum Inhibitory Concentration (MIC) values were determined, revealing that the compound possesses comparable efficacy to standard antibiotics used in clinical settings.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
Anticancer Activity
The compound's anticancer potential was evaluated through in vitro assays using various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
Results from the MTT assay indicated that the compound exhibited dose-dependent cytotoxicity. The IC50 values were calculated as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
The mechanism of action appears to involve induction of apoptosis, as evidenced by increased levels of caspase activity in treated cells.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has shown that modifications to either the isoquinoline or triazole components can significantly affect biological activity. For instance:
- The presence of electron-donating groups on the thiazole ring enhances antimicrobial activity.
- Substituents on the isoquinoline moiety influence the selectivity towards cancer cell lines.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, derivatives of triazoles were synthesized and screened for antimicrobial activity. The findings suggested that compounds similar to our target molecule exhibited promising results against resistant strains of bacteria, indicating potential for development into new therapeutic agents .
Case Study 2: Anticancer Properties
A recent investigation highlighted the anticancer properties of triazole-containing compounds. The study demonstrated that derivatives with similar structural features showed potent inhibition of tumor growth in xenograft models, supporting further exploration of our compound's therapeutic potential .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including cyclization and acylation steps. Key reagents include acid chlorides (for acylation) and bases (e.g., triethylamine) for deprotonation. Reaction conditions such as solvent choice (e.g., THF or DMF), temperature (typically 60–100°C), and reaction time (2–24 hours) are critical for yield and purity. Retrosynthetic analysis can help identify manageable synthons, while HPLC and TLC are used to monitor progress .
Q. How can researchers confirm the structural integrity of the synthesized compound?
Structural confirmation requires a combination of spectroscopic techniques:
- NMR (1H/13C) to verify proton/carbon environments and connectivity.
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹).
- Mass spectrometry for molecular weight validation.
- X-ray crystallography (if crystalline) for absolute stereochemical determination .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Begin with enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs. Cell viability assays (MTT or resazurin) against cancer cell lines (e.g., HeLa, MCF-7) can assess anticancer potential. Antimicrobial activity can be tested via microdilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational methods elucidate reaction mechanisms and optimize synthetic pathways?
Density Functional Theory (DFT) calculations predict transition states and energy barriers for key steps (e.g., cyclization). Machine learning models trained on reaction databases (e.g., USPTO) can propose alternative pathways. Molecular dynamics simulations help optimize solvent interactions and reaction kinetics .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Analog synthesis : Modify the dihydroisoquinoline or triazole-thiazole moieties to assess contributions to bioactivity.
- Pharmacophore mapping : Use software like Schrödinger’s Phase to identify critical binding features.
- Comparative analysis : Benchmark against structurally similar compounds (e.g., thienoimidazole or quinoline derivatives) with known activities .
Q. How should researchers address contradictions in bioactivity data across experimental replicates?
- Statistical rigor : Use ≥4 biological replicates and orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts).
- Batch variability checks : Ensure reagent consistency (e.g., cell line authentication, solvent purity).
- Meta-analysis : Cross-reference with published data on analogous compounds to identify trends .
Q. What experimental designs are recommended for in vivo pharmacological testing?
- Dose-ranging studies : Start with acute toxicity assays (OECD guidelines) to establish safe doses.
- Pharmacokinetics : Measure bioavailability via LC-MS/MS in plasma/tissue homogenates.
- Long-term efficacy : Use xenograft models (e.g., murine cancer models) with endpoints like tumor volume and survival .
Q. How can molecular docking predict binding modes to therapeutic targets?
- Target selection : Prioritize proteins with known roles in disease (e.g., EGFR for cancer).
- Docking software : Use AutoDock Vina or Glide for pose prediction.
- Validation : Compare docking scores with experimental IC50 values and mutagenesis data (e.g., alanine scanning) .
Methodological Considerations Table
| Research Stage | Key Techniques | Critical Parameters | References |
|---|---|---|---|
| Synthesis | Retrosynthetic analysis, HPLC monitoring | Solvent polarity, temperature control | |
| Structural Analysis | X-ray crystallography, 2D-NMR | Crystallization conditions, NOE correlations | |
| Bioactivity Screening | Enzyme inhibition, cell viability assays | Positive/negative controls, Z’-factor validation | |
| Computational Modeling | DFT, molecular docking | Force field selection, grid box size |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
